molecular formula C16H30O3Si B11834826 (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol CAS No. 919770-52-8

(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol

Cat. No.: B11834826
CAS No.: 919770-52-8
M. Wt: 298.49 g/mol
InChI Key: SOVBWOXJYXTKPV-VYRBHSGPSA-N
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Description

(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring, a triethylsilyl group, and a pent-4-yn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the protection of a hydroxyl group with a triethylsilyl group, followed by the formation of the oxane ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The oxane ring and triethylsilyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pent-4-yn-2-ol moiety can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(Oxan-2-yl)oxy]-5-(trimethylsilyl)pent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-3-ol: Similar structure but with a hydroxyl group at a different position.

Uniqueness

The uniqueness of (2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

CAS No.

919770-52-8

Molecular Formula

C16H30O3Si

Molecular Weight

298.49 g/mol

IUPAC Name

(2S)-1-(oxan-2-yloxy)-5-triethylsilylpent-4-yn-2-ol

InChI

InChI=1S/C16H30O3Si/c1-4-20(5-2,6-3)13-9-10-15(17)14-19-16-11-7-8-12-18-16/h15-17H,4-8,10-12,14H2,1-3H3/t15-,16?/m0/s1

InChI Key

SOVBWOXJYXTKPV-VYRBHSGPSA-N

Isomeric SMILES

CC[Si](CC)(CC)C#CC[C@@H](COC1CCCCO1)O

Canonical SMILES

CC[Si](CC)(CC)C#CCC(COC1CCCCO1)O

Origin of Product

United States

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